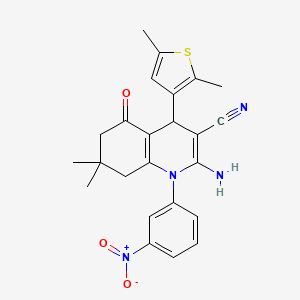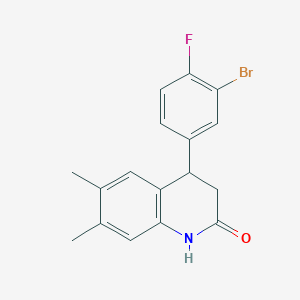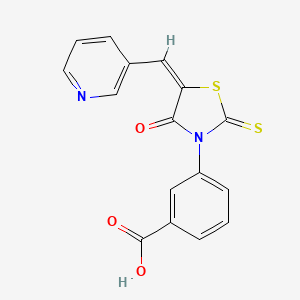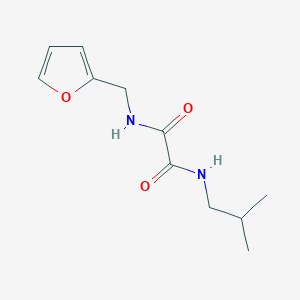![molecular formula C21H32N2O B11640982 3-[(Dibutylamino)methyl]-2,6,8-trimethylquinolin-4-ol](/img/structure/B11640982.png)
3-[(Dibutylamino)methyl]-2,6,8-trimethylquinolin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(Dibutylamino)methyl]-2,6,8-trimethylquinolin-4-ol is an organic compound with the molecular formula C21H32N2O . It is known for its applications in various scientific fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a quinoline core substituted with dibutylamino and methyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dibutylamino)methyl]-2,6,8-trimethylquinolin-4-ol involves several steps. One common method includes the reaction of 2-methyl-4-methoxy diphenylamine with 4-dibutylamino keto acid . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for its various applications .
化学反应分析
Types of Reactions
3-[(Dibutylamino)methyl]-2,6,8-trimethylquinolin-4-ol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.
Substitution: Various substituents can replace the existing groups on the quinoline core, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while substitution reactions can produce a variety of substituted quinoline compounds .
科学研究应用
3-[(Dibutylamino)methyl]-2,6,8-trimethylquinolin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-[(Dibutylamino)methyl]-2,6,8-trimethylquinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
- 2-Phenylamino-3-methyl-6-dibutylamino fluorane
- 3-Dibutylamino-6-methyl-7-anilinofluoran
Uniqueness
3-[(Dibutylamino)methyl]-2,6,8-trimethylquinolin-4-ol is unique due to its specific substitution pattern on the quinoline core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
属性
分子式 |
C21H32N2O |
|---|---|
分子量 |
328.5 g/mol |
IUPAC 名称 |
3-[(dibutylamino)methyl]-2,6,8-trimethyl-1H-quinolin-4-one |
InChI |
InChI=1S/C21H32N2O/c1-6-8-10-23(11-9-7-2)14-19-17(5)22-20-16(4)12-15(3)13-18(20)21(19)24/h12-13H,6-11,14H2,1-5H3,(H,22,24) |
InChI 键 |
VENUXVDFYHFXPL-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(CCCC)CC1=C(NC2=C(C=C(C=C2C1=O)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]hexanamide](/img/structure/B11640899.png)
![cyclohexyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11640902.png)

![5-(4-fluorophenyl)-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11640921.png)

![2-fluoro-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B11640926.png)

![5-[4-(Diethylamino)benzylidene]-2-phenyl-1,3-dioxane-4,6-dione](/img/structure/B11640943.png)

![[5-(2-Chlorophenyl)furan-2-yl]-piperidin-1-ylmethanethione](/img/structure/B11640950.png)
![4-(4-methoxybenzyl)-1-(pentylsulfanyl)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B11640955.png)
![11-(3-bromophenyl)-3-(4-methylphenyl)-10-[(3,4,5-trimethoxyphenyl)carbonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11640956.png)

![4-ethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B11640963.png)
